molecular formula C19H20O5 B6354397 (2E)-3-(2,4-Dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one CAS No. 356543-04-9

(2E)-3-(2,4-Dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one

Cat. No. B6354397
CAS RN: 356543-04-9
M. Wt: 328.4 g/mol
InChI Key: NCQCJVGPIRLGGF-RMKNXTFCSA-N
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Description

(2E)-3-(2,4-Dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one, also known as 3,4-dimethoxyphenylprop-2-en-1-one, is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been studied for its ability to act as a ligand for a variety of enzymes and proteins, as well as for its potential medicinal properties.

Scientific Research Applications

(2E)-3-(2,4-Dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-oneyphenylprop-2-en-1-one has been studied for its potential applications in scientific research. It has been found to act as a ligand for a variety of enzymes and proteins, and has been used in studies of protein-ligand interactions, enzyme-substrate interactions, and enzyme-inhibitor interactions. Additionally, (2E)-3-(2,4-Dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-oneyphenylprop-2-en-1-one has been studied for its potential medicinal properties, and has been used in studies of drug-receptor interactions and drug-enzyme interactions.

Mechanism of Action

The mechanism of action of (2E)-3-(2,4-Dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-oneyphenylprop-2-en-1-one is not yet fully understood. However, it is known that it acts as a ligand for a variety of enzymes and proteins, and that it can form stable complexes with these enzymes and proteins. It is believed that the formation of these complexes leads to changes in the activity of the enzymes and proteins, resulting in the observed effects of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-3-(2,4-Dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-oneyphenylprop-2-en-1-one are not yet fully understood. However, it has been observed to have a variety of effects on enzymes and proteins, including changes in the activity of enzymes and proteins, inhibition of enzyme activity, and activation of enzyme activity. Additionally, it has been found to have an effect on the expression of certain genes, and to have an effect on the metabolism of certain compounds.

Advantages and Limitations for Lab Experiments

The use of (2E)-3-(2,4-Dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-oneyphenylprop-2-en-1-one in laboratory experiments has a number of advantages and limitations. One of the main advantages of using this compound in laboratory experiments is its stability, which makes it an ideal choice for long-term experiments. Additionally, it is relatively easy to synthesize and can be synthesized in a variety of ways. However, it is important to note that (2E)-3-(2,4-Dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-oneyphenylprop-2-en-1-one is a synthetic compound and is not found in nature, which can limit its use in certain experiments.

Future Directions

There are a variety of potential future directions for the study of (2E)-3-(2,4-Dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-oneyphenylprop-2-en-1-one. One potential direction is to further investigate its potential medicinal properties, as it has been observed to have an effect on the expression of certain genes and to have an effect on the metabolism of certain compounds. Additionally, further research could be done to investigate the mechanism of action of (2E)-3-(2,4-Dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-oneyphenylprop-2-en-1-one, as well as its potential applications in drug-receptor interactions and drug-enzyme interactions. Finally, further research could be done to investigate the potential use of (2E)-3-(2,4-Dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-oneyphenylprop-2-en-1-one as a ligand for a variety of enzymes and proteins.

Synthesis Methods

(2E)-3-(2,4-Dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-oneyphenylprop-2-en-1-one can be synthesized by a variety of methods. One of the most common methods is the reaction of (2E)-3-(2,4-Dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-oneyphenylacetylene with 1-bromo-2-propanone in the presence of a base such as sodium hydroxide. The reaction of these two compounds yields (2E)-3-(2,4-Dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-oneyphenylprop-2-en-1-one as the major product. Other methods of synthesis include the reaction of (2E)-3-(2,4-Dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-oneyphenylacetylene with 1-bromo-2-propanone in the presence of a palladium catalyst, and the reaction of (2E)-3-(2,4-Dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-oneyphenylacetylene with 1-bromo-2-propanone in the presence of a copper catalyst.

properties

IUPAC Name

(E)-3-(2,4-dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O5/c1-21-15-8-5-13(18(12-15)23-3)6-9-16(20)14-7-10-17(22-2)19(11-14)24-4/h5-12H,1-4H3/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCQCJVGPIRLGGF-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=CC(=O)C2=CC(=C(C=C2)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C/C(=O)C2=CC(=C(C=C2)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(2,4-dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one

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